molecular formula C11H7BrN2O2 B1468036 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid CAS No. 1315362-22-1

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1468036
CAS No.: 1315362-22-1
M. Wt: 279.09 g/mol
InChI Key: MUZIDNSSLCHVDA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and malononitrile.

    Condensation Reaction: The first step involves the condensation of 3-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 3-bromo-2-cyanocinnamic acid.

    Cyclization: The intermediate 3-bromo-2-cyanocinnamic acid undergoes cyclization with guanidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Coupling Products: Aryl or alkyl-substituted pyrimidine derivatives are common products of coupling reactions.

Scientific Research Applications

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, which can affect the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-4-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties.

    2-(4-Bromophenyl)pyrimidine-4-carboxylic acid: The bromine atom is in a different position, which can affect reactivity and biological activity.

Uniqueness

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3-bromophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIDNSSLCHVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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